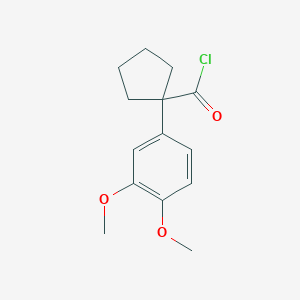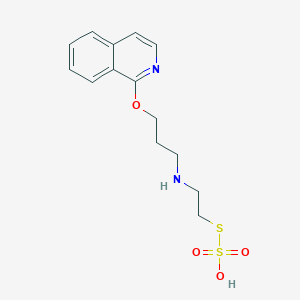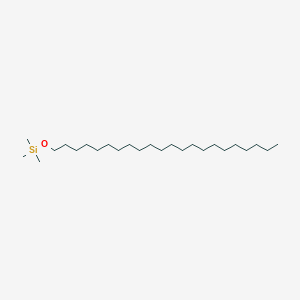
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide is a quaternary ammonium compound with a pyridinium core This compound is characterized by its unique structure, which includes a diiodide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide typically involves the alkylation of a pyridine derivative. One common method is the reaction of 1-methylpyridinium with diethylmethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diiodide counterion.
Oxidation and Reduction: The pyridinium core can undergo redox reactions, which are of interest in electrochemical studies.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild conditions.
Redox Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium compounds, while redox reactions can lead to the formation of reduced or oxidized pyridinium derivatives.
Aplicaciones Científicas De Investigación
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s quaternary ammonium structure makes it useful in studies involving cell membranes and ion channels.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which 2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide exerts its effects involves its interaction with molecular targets such as cell membranes and ion channels. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, affecting membrane permeability and ion transport. This interaction can influence various cellular processes and is of interest in both biological and chemical research.
Propiedades
Número CAS |
51943-29-4 |
|---|---|
Fórmula molecular |
C12H22I2N2 |
Peso molecular |
448.13 g/mol |
Nombre IUPAC |
diethyl-methyl-[(1-methylpyridin-1-ium-2-yl)methyl]azanium;diiodide |
InChI |
InChI=1S/C12H22N2.2HI/c1-5-14(4,6-2)11-12-9-7-8-10-13(12)3;;/h7-10H,5-6,11H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
SFFSJSHTQZPTMF-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(CC)CC1=CC=CC=[N+]1C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


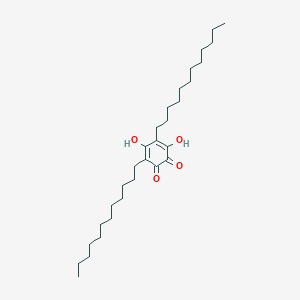
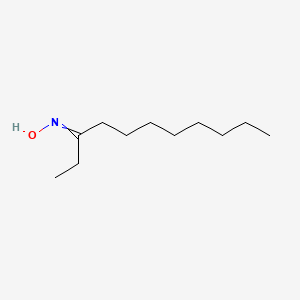
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
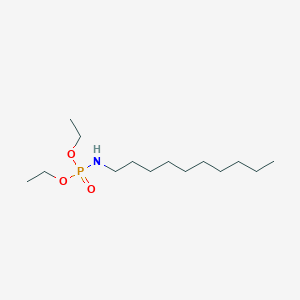

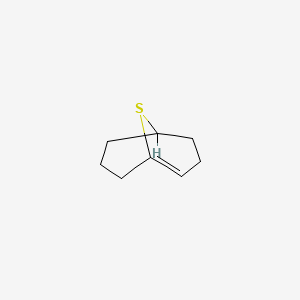
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
